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Compound Name: 2'-Cytidylic acid

CAS No.: 85-94-9

Cat. No.: B1217408

Get Quote

Executive Summary
2'-Cytidylic acid (2'-CMP, CAS: 85-94-9) is a pyrimidine ribonucleotide primarily generated as

an intermediate during the hydrolysis of RNA by pancreatic ribonuclease (RNase A). Unlike its

biologically ubiquitous isomer, 5'-CMP, or the hydrolytic end-product 3'-CMP, the 2'-isomer

represents a transient but structurally significant state often used to probe enzyme kinetics and

active site geometries.

This guide provides a rigorous spectroscopic framework for the identification and quality control

of 2'-CMP. We focus on distinguishing it from its 3'- and 5'-isomers using UV-Vis, NMR, and

Vibrational Spectroscopy. The protocols detailed herein are designed to be self-validating,

ensuring that spectral artifacts arising from pH drift or ionic strength variations are minimized.

Molecular Architecture & Electronic Absorption (UV-
Vis)
The UV absorption of 2'-CMP is dominated by the cytosine chromophore. However, the exact

position of the absorption maximum (
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) and the molar extinction coefficient (

) are strictly pH-dependent due to the protonation states of the N3 ring nitrogen and the
exocyclic amino group.

Chromophore Dynamics
The cytosine moiety exists in equilibrium between amino-oxo and imino-oxo tautomers, with the

amino-oxo form predominating in aqueous solution. The phosphate group at the 2'-position

introduces steric constraints and electrostatic environments that subtly perturb the pKa of the

N3 nitrogen compared to cytidine.

Quantitative Spectral Data
The following table summarizes the critical UV parameters. Note that the phosphate ionization

(pKa

6.0) has a minimal effect on the UV chromophore compared to the N3 protonation (pKa

4.3).

Parameter Acidic (pH 1.0 - 2.0) Neutral (pH 7.0) Basic (pH > 11.0)

Dominant Species
Cationic (N3

protonated)
Zwitterionic/Anionic

Anionic (Phosphate

deprotonated)

(nm) 278 - 280 271 272

(mM

cm

)

12.7 9.0 8.8

(nm) 240 250 250

A250/A260 Ratio ~0.45 ~0.80 ~0.90

A280/A260 Ratio ~2.00 ~0.95 ~0.70

Visualization of Protonation States
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The following diagram illustrates the sequential protonation events that dictate the

spectroscopic behavior.

Figure 1: pH-Dependent Protonation Pathway of 2'-CMP affecting UV Absorbance.
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Nuclear Magnetic Resonance (NMR) Profiling[1]
NMR is the definitive method for distinguishing 2'-CMP from 3'-CMP. In UV-Vis, the isomers are

virtually indistinguishable. In NMR, the proximity of the phosphate group to specific sugar

protons creates diagnostic chemical shift perturbations (deshielding).

The "Phosphate Deshielding" Effect
In 2'-CMP, the phosphate group is esterified at the C2' hydroxyl. The electronegative phosphate

group pulls electron density away from the H2' proton, causing a significant downfield shift

(higher ppm) of H2' relative to H2' in 3'-CMP or Cytidine.

Diagnostic Chemical Shifts ( H NMR in D O)
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Proton
2'-CMP (

ppm)

3'-CMP (

ppm)
Mechanistic Insight

H6 (Base) ~7.9 - 8.1 ~7.8 - 8.0

Sensitive to base

stacking/concentration

.

H5 (Base) ~6.0 - 6.1 ~6.0 - 6.1

Doublet, largely

unaffected by

phosphate position.

H1' (Anomeric) ~5.9 - 6.0 ~5.8 - 5.9
coupling changes due

to sugar pucker (C2'-

endo vs C3'-endo).

H2' (Sugar) ~4.8 - 5.0 ~4.2 - 4.4

CRITICAL MARKER:

Direct phosphorylation

deshields H2' in 2'-

CMP.

H3' (Sugar) ~4.3 - 4.4 ~4.6 - 4.8

Deshielded in 3'-CMP

due to 3'-

phosphorylation.

P NMR
Chemical Shift: Typically

0.5 to 4.0 ppm (relative to 85% H

PO

), pH dependent.

Coupling: In proton-coupled modes, the

P signal will split due to coupling with H2'. This confirms the regiospecificity of the phosphate
bond.
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Figure 2: Logical Flow for Isomer Differentiation via 1H NMR.
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Vibrational Spectroscopy (Raman/IR)[2]
While less specific for isomer differentiation than NMR, Raman spectroscopy provides a

"fingerprint" of the phosphate backbone and base stacking interactions.

Phosphate Monoester Stretch: The symmetric stretching vibration of the PO
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group appears strongly in the Raman spectrum at 980 cm

.

Base Breathing Mode: The cytosine ring breathing mode is observed at ~780 cm

.

Ribose Markers: Bands in the 800-1100 cm

region are sensitive to the sugar conformation (C3'-endo typical for RNA-like nucleotides).

Experimental Protocols
To ensure data integrity, the following protocols must be adhered to. These are designed to

eliminate common sources of error such as ionic strength interference and water suppression

artifacts.

Protocol A: Precision UV-Vis Analysis (pKa
Determination)
Objective: Determine the precise

and purity.

Stock Preparation: Prepare a 10 mM stock of 2'-CMP in ultrapure water (Milli-Q, 18.2 M

).

Buffer System: Do not use water alone. Use 20 mM Potassium Phosphate buffers adjusted

to pH 2.0, 7.0, and 11.0.

Why: Unbuffered water absorbs CO

, drifting pH to ~5.5, placing 2'-CMP in a mixed protonation state.

Dilution: Dilute stock 1:100 into buffers (Final conc: 100

M).
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Blanking: Blank the spectrophotometer with the exact buffer used for dilution.

Measurement: Scan 220–350 nm.

Validation: Calculate the A250/A260 ratio. If > 0.5 at pH 2, suspect degradation to Cytosine

base or contamination.

Protocol B: High-Resolution NMR Sample Prep
Objective: Clear resolution of H1'/H2' coupling constants.

Lyophilization: Lyophilize 5 mg of 2'-CMP from D

O twice.

Why: This exchanges exchangeable protons (OH, NH) with Deuterium, simplifying the

spectrum and reducing the HDO solvent peak.

Solvent: Dissolve final solid in 600

L of 99.9% D

O containing 10 mM Sodium Phosphate buffer (pD 7.0).

Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal reference (

0.00 ppm).

Acquisition: Run at 298 K. Use presaturation pulse sequence to suppress residual HDO

signal.

Applications in Drug Development[3]
In pharmaceutical research, 2'-CMP is frequently encountered as:

Impurity Marker: A degradation product in mRNA vaccine stability studies.

Enzyme Inhibitor: A competitive inhibitor for RNase-based assays.

Ligand: In X-ray crystallography of RNA-binding proteins.
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Understanding its specific spectral signature allows for the deconvolution of complex mixtures

containing both 2'- and 3'-isomers without the need for separation via HPLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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